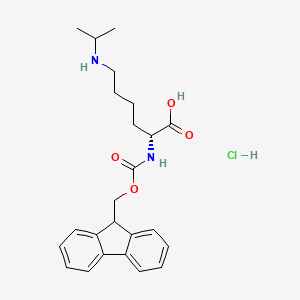
Fmoc-D-Lys(Me)2-OH.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(Me)2-OH.HCl involves several steps. Initially, Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride is subjected to reductive benzylation and reductive methylation in the presence of triethylamine and Boc anhydride in anhydrous dichloromethane . This process results in the formation of the desired dimethyl-lysine derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with this compound being incorporated at the appropriate position .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-Lys(Me)2-OH.HCl undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using piperidine, allowing for further functionalization of the lysine residue.
Reductive Methylation: This reaction introduces methyl groups to the lysine residue, enhancing its stability and functionality.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Triethylamine and Boc Anhydride: Employed in the reductive methylation process.
Major Products Formed
The primary product formed from these reactions is the dimethyl-lysine derivative, which is used in peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Fmoc-D-Lys(Me)2-OH.HCl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in the study of histone modifications.
Medicine: Utilized in the development of therapeutic peptides and the study of disease mechanisms.
Industry: Employed in the production of synthetic peptides for various industrial applications.
Wirkmechanismus
The mechanism of action of Fmoc-D-Lys(Me)2-OHThis modification can affect protein function by altering protein-protein interactions and chromatin structure . The methylation of lysine in histone tails is a common post-translational modification that functions in histone-regulated chromatin condensation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Me)-OH HCl: A monomethyl-lysine derivative used in peptide synthesis.
Fmoc-Lys(Boc)(Me)-OH:
Uniqueness
Fmoc-D-Lys(Me)2-OH.HCl is unique due to its dimethylation, which provides enhanced stability and functionality compared to monomethyl derivatives . This makes it particularly useful in the study of histone modifications and protein interactions .
Eigenschaften
Molekularformel |
C24H31ClN2O4 |
|---|---|
Molekulargewicht |
447.0 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-16(2)25-14-8-7-13-22(23(27)28)26-24(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h3-6,9-12,16,21-22,25H,7-8,13-15H2,1-2H3,(H,26,29)(H,27,28);1H/t22-;/m1./s1 |
InChI-Schlüssel |
IOJHRAFPTHMKOM-VZYDHVRKSA-N |
Isomerische SMILES |
CC(C)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Kanonische SMILES |
CC(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
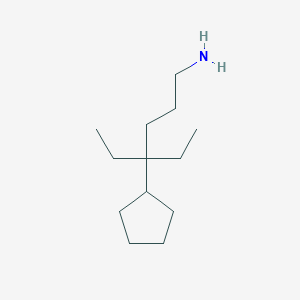
![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
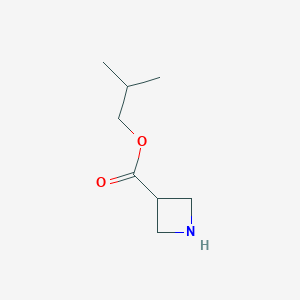
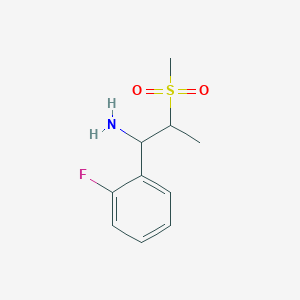
![Pyrazolo[1,5-b]pyridazin-3-amine](/img/structure/B13009968.png)

![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)

![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine](/img/structure/B13009997.png)
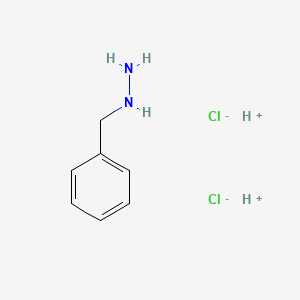
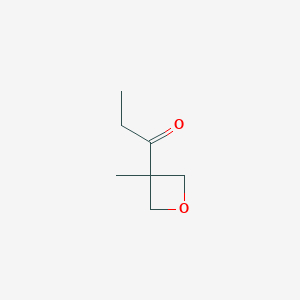
![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)

